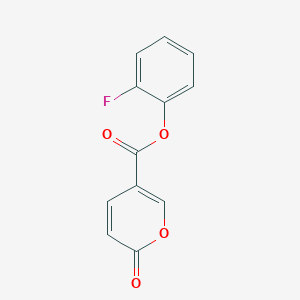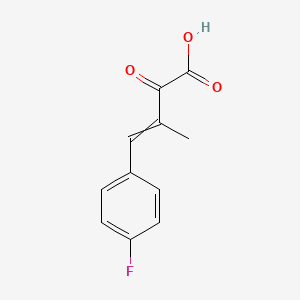
2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a 4-methylbenzylcarbamoyl group attached to a benzene ring. Its unique structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
The synthesis of 2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylcarbamoyl Intermediate: The initial step involves the reaction of 4-methylbenzylamine with an appropriate acid chloride to form the benzylcarbamoyl intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions include biaryl compounds, phenols, and substituted derivatives.
Applications De Recherche Scientifique
2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid include:
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid: This compound has a similar structure but with a 2-methylbenzylcarbamoyl group instead of a 4-methylbenzylcarbamoyl group.
2-Fluoro-3-(4-methoxybenzylcarbamoyl)benzeneboronic acid: This compound features a 4-methoxybenzylcarbamoyl group instead of a 4-methylbenzylcarbamoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions.
Propriétés
Formule moléculaire |
C15H15BFNO3 |
|---|---|
Poids moléculaire |
287.10 g/mol |
Nom IUPAC |
[2-fluoro-3-[(4-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-10-5-7-11(8-6-10)9-18-15(19)12-3-2-4-13(14(12)17)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |
Clé InChI |
OKJZHLHCULRTID-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


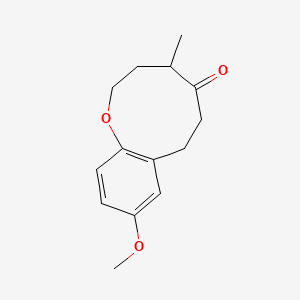

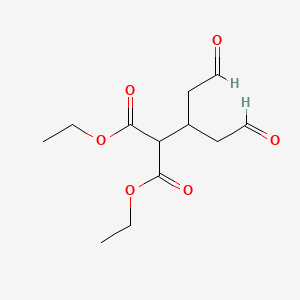
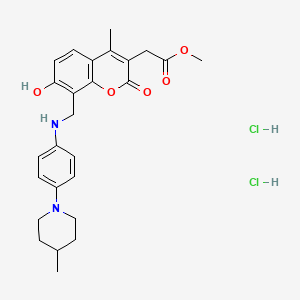
![6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate](/img/structure/B12639570.png)
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
![1-[4-(Methylsulfanyl)phenyl]pentan-2-one](/img/structure/B12639587.png)
![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639592.png)
![2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B12639593.png)
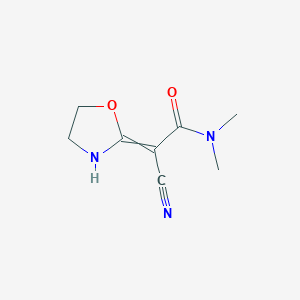
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea](/img/structure/B12639608.png)
